molecular formula C18H17F3N2O3 B2858840 8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide CAS No. 1775464-73-7

8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Cat. No.: B2858840
CAS No.: 1775464-73-7
M. Wt: 366.34
InChI Key: MVPONWLUBGCFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a synthetic quinolizine derivative characterized by a methoxy group at position 8, a ketone at position 6, and a carboxamide moiety linked to a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

2-methoxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-26-14-10-15(24)23-8-3-2-7-13(23)16(14)17(25)22-12-6-4-5-11(9-12)18(19,20)21/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPONWLUBGCFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for introducing the trifluoromethyl group is through radical trifluoromethylation, which has been extensively studied and optimized . This process often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related quinolizine derivatives are analyzed for comparative insights:

Structural Analogs and Substituent Variations

Compound Name Substituent at Position 8 Phenyl Substituent Carboxylate Functional Group Molecular Weight (g/mol) Key Features
8-Methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (Target Compound) Methoxy (-OCH₃) 3-(Trifluoromethyl)phenyl Carboxamide (-CONH-) ~409.3 (estimated) Enhanced metabolic stability due to CF₃; moderate lipophilicity.
N-(3-Cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide Ethoxy (-OCH₂CH₃) 3-Cyanophenyl (-C≡N) Carboxamide (-CONH-) 687.446 Higher molecular weight; cyano group may reduce bioavailability.
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate Methoxy (-OCH₃) N/A (methyl ester) Ester (-COOCH₃) Not specified Ester group likely increases hydrolytic lability, reducing half-life.

Functional Group Impact

  • Methoxy vs.
  • Trifluoromethyl vs. Cyano (Phenyl Substituent): The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and metabolic resistance compared to the cyano group, which may lead to differences in target binding affinity .
  • Carboxamide vs. Ester (Position 9):
    The carboxamide group in the target compound and ’s analog supports hydrogen bonding, enhancing target interactions. In contrast, the methyl ester in is prone to hydrolysis, limiting its utility in vivo .

Pharmacological Implications

  • The trifluoromethylphenyl-carboxamide moiety in the target compound may improve CNS penetration compared to the cyano-substituted analog, which has a higher molecular weight (~687 g/mol) and could face bioavailability challenges .
  • The methyl ester derivative () is likely a prodrug, requiring metabolic activation to the carboxylic acid for activity, whereas the carboxamide derivatives are directly bioactive .

Research Limitations and Notes

Data Gaps: The evidence lacks explicit pharmacological data (e.g., IC₅₀, binding affinities), necessitating caution in extrapolating biological activity.

Synthetic Accessibility: The ethoxy and cyano-substituted analog () has a listed purity of >95%, suggesting robust synthetic protocols, but scalability is unconfirmed .

Structural Optimization: Replacing the ester in with a carboxamide (as in the target compound) could mitigate hydrolytic instability, a hypothesis supported by broader medicinal chemistry trends .

Biological Activity

The compound 8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS Number: 1775464-73-7) is a novel quinolizine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 18
  • H : 17
  • F : 3
  • N : 2
  • O : 3

Structural Characteristics

The presence of the methoxy group and trifluoromethyl substituent in the compound's structure is significant for its biological activity. These groups may influence the compound's interaction with biological targets and its overall pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that quinolizine derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The C-8 methoxy group has been noted to lower the propensity for resistance development in related compounds like moxifloxacin, suggesting a potential advantage in treating resistant bacterial infections .

Antiviral Activity

Quinolizine derivatives have also been explored for their antiviral potential. Some studies have reported that specific modifications at the C-2 and N-3 positions significantly enhance the antiviral activity of these compounds against viruses like Dengue and others . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are noteworthy. Research indicates that certain derivatives can suppress pro-inflammatory cytokines and pathways, such as the PI3K/Akt signaling pathway. This suggests that this compound may have therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinolizine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and may improve cell membrane permeability. Moreover, the methoxy group can modify binding affinities to target proteins or enzymes involved in disease processes.

Interaction with Biological Targets

The compound likely interacts with various biological targets including:

  • Enzymes : Inhibition of key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptors : Modulation of receptor activity related to inflammation or immune response.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several quinolizine derivatives against Staphylococcus aureus. Results indicated that derivatives with a methoxy group exhibited significantly lower mutation rates leading to resistance compared to those without this substitution .

Evaluation of Antiviral Activity

In vitro studies demonstrated that specific modifications on quinolizine structures led to enhanced activity against Dengue virus, with effective concentrations (EC50) reported as low as 0.96 μg/mL . This underscores the importance of chemical modifications in developing effective antiviral agents.

Data Summary

Activity TypeCompoundTarget Organism/Cell TypeEC50/IC50 ValuesObservations
Antimicrobial8-Methoxy QuinolizineStaphylococcus aureusNot specifiedLower resistance development
AntiviralQuinolizine DerivativeDengue Virus0.96 μg/mLEnhanced antiviral activity
Anti-inflammatoryQuinolizine DerivativeHuman airway epithelialNot specifiedSuppression of cytokines

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization of precursor quinolizine intermediates followed by carboxamide coupling. Key steps include:

  • Cyclization: Use of sodium ethoxide in ethanol under reflux to form the quinolizine core .
  • Carboxamide Formation: Reaction of the activated carboxylic acid (e.g., via mixed anhydride or coupling reagents like EDCI/HOBt) with 3-(trifluoromethyl)aniline in aprotic solvents (e.g., DMF) .
  • Purification: Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Table 1: Critical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationNaOEt, ethanol, reflux, 12 h65–7090
CouplingEDCI/HOBt, DMF, rt, 24 h50–6085
PurificationSilica chromatography (EtOAc/hexane 3:7)95–97

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of 1H/13C NMR , FT-IR , and ESI-MS is essential:

  • NMR : Assign the quinolizine core protons (δ 1.5–3.0 ppm for tetrahydro protons) and trifluoromethylphenyl signals (δ 7.3–7.8 ppm). Confirm carboxamide NH via D2O exchange .
  • IR : Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
  • MS : ESI-MS in positive mode for [M+H]+ ion; exact mass matches theoretical m/z within 3 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation strategies include:

  • Metabolite Identification : Use LC-MS/MS to track degradation products in plasma .
  • SAR Studies : Modify the trifluoromethyl group (e.g., replace with chloro or methoxy) to enhance metabolic resistance .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated carriers to improve bioavailability .

Case Study : A related quinolizine derivative showed 10-fold higher in vitro IC50 against cancer cells than in vivo. LC-MS revealed rapid hepatic oxidation of the methoxy group. Stabilizing the moiety via fluorination improved in vivo efficacy by 40% .

Q. What mechanistic insights guide the design of enzyme inhibition assays for this compound?

Methodological Answer: Target engagement studies require:

  • Enzyme Selection : Prioritize kinases or topoisomerases based on structural analogs (e.g., fluoroquinophenoxazines inhibit bacterial topoisomerase IV ).
  • Assay Conditions : Use fluorescence polarization (FP) for real-time binding kinetics (λex/λem = 485/535 nm) .
  • Control Experiments : Include known inhibitors (e.g., ciprofloxacin for topoisomerase) and measure IC50 shifts under varying Mg²+ concentrations .

Q. Table 2: Example Inhibition Data

EnzymeIC50 (µM)Assay TypeReference
Topoisomerase IV0.8 ± 0.2FP, 37°C, pH 7.4
COX-212.3 ± 1.5ELISA, 25°C

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 1KZK for topoisomerase). The trifluoromethyl group shows hydrophobic interactions with Leu84 and Arg116 .
  • MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2.0 Å .
  • QSAR Models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration for CNS targets .

Q. What strategies address low aqueous solubility in preclinical testing?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm stability via dynamic light scattering (DLS) .
  • Salt Formation : Synthesize hydrochloride salt (yield: 75%) via HCl gas diffusion in diethyl ether .
  • Nanoformulation : Prepare PLGA nanoparticles (size: 150 nm, PDI <0.1) using emulsion-solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.